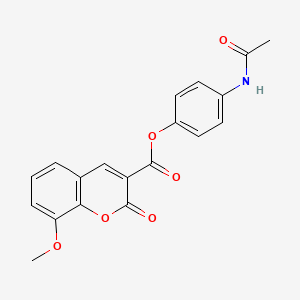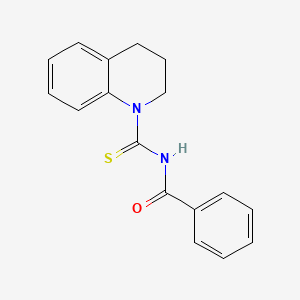
N-(1,2,3,4-tetrahidroquinolina-1-carbothioil)benzamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
WAY-119574 es un compuesto químico con la fórmula molecular C₁₇H₁₆N₂OS y un peso molecular de 296.387 g/mol . Es conocido por sus aplicaciones en varios campos de investigación científica, incluyendo química, biología y medicina.
Aplicaciones Científicas De Investigación
WAY-119574 tiene una amplia gama de aplicaciones de investigación científica. En química, se utiliza como reactivo en varias reacciones de síntesis orgánica . En biología, se emplea en estudios relacionados con las vías de señalización celular y las interacciones moleculares . En medicina, WAY-119574 se investiga por sus posibles efectos terapéuticos, incluyendo su papel como agente antimicrobiano . Además, tiene aplicaciones industriales en el desarrollo de nuevos materiales y procesos químicos .
Métodos De Preparación
La síntesis de WAY-119574 involucra varios pasos, incluyendo ciclización, adición, desbencilación, apertura de anillo, esterificación y amidación . Las condiciones de reacción específicas y los reactivos utilizados en estos pasos son cruciales para obtener el producto deseado con alta pureza y rendimiento. Los métodos de producción industrial para WAY-119574 generalmente implican la optimización de estas rutas sintéticas para garantizar la escalabilidad y la rentabilidad.
Análisis De Reacciones Químicas
WAY-119574 se somete a varios tipos de reacciones químicas, incluyendo oxidación, reducción y sustitución . Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes, agentes reductores y nucleófilos. Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación de WAY-119574 puede producir sulfoxidos o sulfonas, mientras que la reducción puede producir tioles o aminas.
Mecanismo De Acción
El mecanismo de acción de WAY-119574 involucra su interacción con objetivos moleculares y vías específicas. Se sabe que inhibe ciertas enzimas y proteínas, afectando así los procesos celulares y las vías de señalización . Los objetivos moleculares y las vías exactas involucrados dependen de la aplicación específica y el contexto de su uso.
Comparación Con Compuestos Similares
WAY-119574 se puede comparar con otros compuestos similares en función de su estructura química y sus propiedades. Algunos compuestos similares incluyen N-(3,4-dihidro-1(2H)-quinolinilcarbonothioyl)benzamida y N-(3,4-dihidroquinolin-1(2H)-ylcarbothioyl)benzamida . Estos compuestos comparten similitudes estructurales con WAY-119574, pero pueden diferir en su reactividad, estabilidad y aplicaciones específicas. La singularidad de WAY-119574 radica en sus interacciones moleculares específicas y la gama de aplicaciones que admite.
Propiedades
IUPAC Name |
N-(3,4-dihydro-2H-quinoline-1-carbothioyl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2OS/c20-16(14-8-2-1-3-9-14)18-17(21)19-12-6-10-13-7-4-5-11-15(13)19/h1-5,7-9,11H,6,10,12H2,(H,18,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHEOHRXLPNPFTP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=S)NC(=O)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
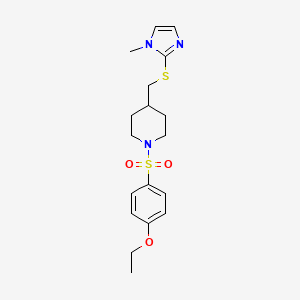


![2-{5-[(3,5-dimethylphenyl)amino]-7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}-N-(4-methoxyphenyl)acetamide](/img/structure/B2414810.png)
![2-phenyl-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}butanamide](/img/structure/B2414812.png)
![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)cyclopropanecarboxamide](/img/structure/B2414814.png)
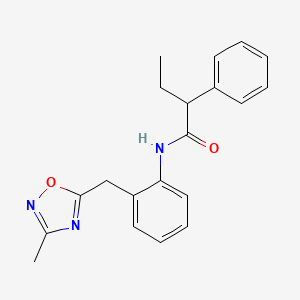
![7-Fluoro-2-methyl-3-[(1-pyrazin-2-ylpiperidin-4-yl)methyl]quinazolin-4-one](/img/structure/B2414818.png)
![(5Z)-1-(1,1-Dioxothiolan-3-yl)-4-methyl-5-[[5-(2-nitrophenyl)furan-2-yl]methylidene]-2,6-dioxopyridine-3-carbonitrile](/img/structure/B2414820.png)
![[4-(4-Tert-butylcyclohexanecarbonyl)oxyphenyl] 4-tert-butylcyclohexane-1-carboxylate](/img/structure/B2414821.png)
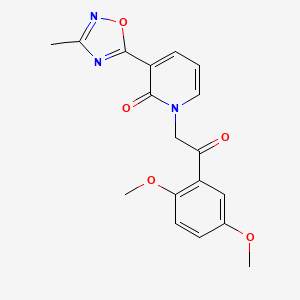
![Isoxazol-5-yl(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)methanone](/img/structure/B2414823.png)
